
2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of a pyrimidine derivative with thiosemicarbazide and o-tolyl groups under specific conditions. The reaction might require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process might include multiple steps such as purification, crystallization, and drying.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents to convert the thiosemicarbazide group to other functional groups.
Reduction: Reducing agents can be used to modify the pyrimidine ring or other substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might inhibit or modulate the activity of these targets, leading to its observed effects. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiosemicarbazido-4-(trifluoromethyl)pyrimidine: Lacks the o-tolyl group but shares similar properties.
6-(o-tolyl)-4-(trifluoromethyl)pyrimidine: Lacks the thiosemicarbazide group but has similar structural features.
Uniqueness
2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiosemicarbazide group, o-tolyl group, and trifluoromethyl group makes it distinct from other pyrimidine derivatives.
Eigenschaften
Molekularformel |
C13H12F3N5S |
|---|---|
Molekulargewicht |
327.33 g/mol |
IUPAC-Name |
[[4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea |
InChI |
InChI=1S/C13H12F3N5S/c1-7-4-2-3-5-8(7)9-6-10(13(14,15)16)19-12(18-9)21-20-11(17)22/h2-6H,1H3,(H3,17,20,22)(H,18,19,21) |
InChI-Schlüssel |
IJPFPPSEHJKIID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




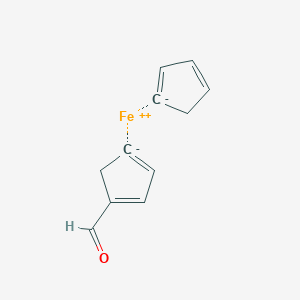
![Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13727238.png)
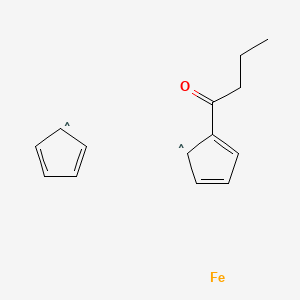
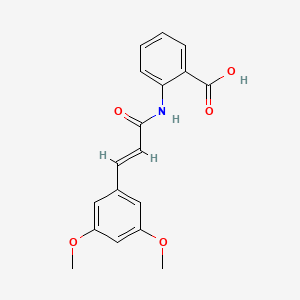

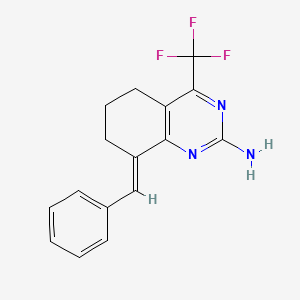
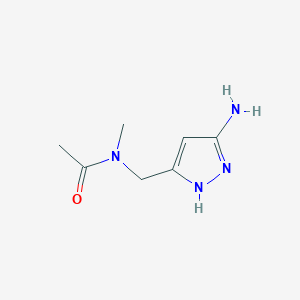
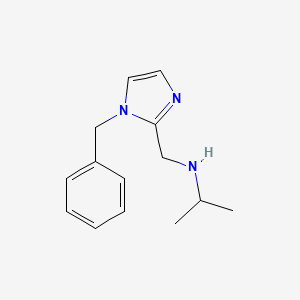

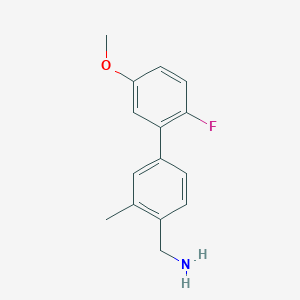

![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)
